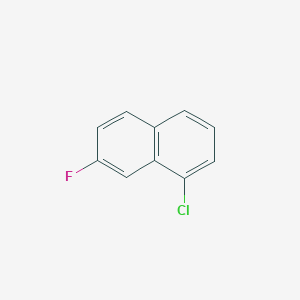

1-Chloro-7-fluoronaphthalene

Beschreibung

Significance of Halogenated Naphthalene (B1677914) Architectures in Chemical Synthesis and Research

Halogenated naphthalenes represent a pivotal class of aromatic compounds, distinguished by the presence of one or more halogen atoms on their fused-ring structure. The incorporation of halogens, such as fluorine and chlorine, significantly modifies the electronic and steric characteristics of the parent naphthalene molecule. ontosight.aiijrpr.com This alteration imparts unique reactivity, making them highly valuable as versatile intermediates and building blocks in organic synthesis. nih.gov

The carbon-halogen bond serves as a key functional group, enabling a wide array of chemical transformations. Notably, halogenated naphthalenes are crucial substrates in transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Stille reactions. nih.gov These methods are fundamental for creating carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular frameworks. The development of efficient and regioselective methods for synthesizing polysubstituted naphthalenes is a significant area of focus, driven by their potential in creating novel materials with advanced electronic and optical properties. nih.gov

Beyond their role as synthetic intermediates, the resulting halogenated products are explored for a variety of applications. Their derivatives are investigated in materials science for creating polymers, liquid crystals, and organic conductors. ijrpr.comnih.gov Furthermore, certain halogenated naphthalene structures have been studied for their potential in pharmaceuticals and agricultural chemistry due to their biological activities. ontosight.ai

Positional Isomerism in Fluorochloronaphthalenes: A Focus on 1-Chloro-7-fluoronaphthalene

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and functional groups but differ in the position of these groups on the molecular skeleton. alevelh2chemistry.comdoubtnut.comalgoreducation.com In the case of dihalogenated naphthalenes, like fluorochloronaphthalenes, a multitude of positional isomers can exist. Specifically, there are 14 possible isomers for a naphthalene ring substituted with one chlorine and one fluorine atom.

Each of these isomers, including this compound, possesses a unique spatial arrangement of its halogen atoms, which in turn dictates its distinct physical and chemical properties. algoreducation.com Factors such as dipole moment, reactivity in substitution reactions, and spectroscopic signatures are all influenced by the precise location of the fluorine and chlorine atoms on the naphthalene core. ontosight.aisolubilityofthings.com The varying electronic effects of the halogens at different positions (alpha or beta) on the rings lead to significant differences in the chemical behavior among the isomers. ontosight.ai

This compound is characterized by the substitution of a chlorine atom at the C-1 position and a fluorine atom at the C-7 position. This specific arrangement distinguishes it from its other 13 isomers and defines its unique role and utility in chemical applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6ClF |

|---|---|

Molekulargewicht |

180.60 g/mol |

IUPAC-Name |

1-chloro-7-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |

InChI-Schlüssel |

ZODHXFYLZCSKNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Chloro 7 Fluoronaphthalene

Regioselective Halogenation Strategies for Naphthalene (B1677914) Core Functionalization

Achieving the desired substitution pattern on a naphthalene core is a significant challenge in organic synthesis. The development of regioselective methods is crucial for the efficient preparation of polysubstituted naphthalenes. researchgate.net Traditionally, these compounds are synthesized through electrophilic aromatic substitution, but controlling the regioselectivity can be difficult and is dependent on the functional groups already present. researchgate.net

Electrophilic Aromatic Substitution Approaches for Halogenated Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds like naphthalene. ijrpr.comwordpress.com Naphthalene is more reactive than benzene (B151609) towards EAS reactions due to the increased unsaturation from the fused rings. numberanalytics.com Halogenation, a type of EAS, can introduce chlorine or bromine atoms onto the naphthalene ring. numberanalytics.com For instance, the direct chlorination of naphthalene can yield 1-chloronaphthalene (B1664548). wikipedia.orgwikipedia.org

The position of substitution in naphthalene is highly dependent on the reaction conditions. Generally, the alpha-position (1-position) is more reactive and favored in electrophilic substitution due to greater stability of the carbocation intermediate. pearson.comlibretexts.org

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of electrophilic halogenation. For example, the chlorination of naphthalene can proceed without a catalyst to produce 1-chloronaphthalene. wikipedia.org However, in some cases, Lewis acid catalysts like anhydrous aluminum chloride are used to promote ring chlorination. google.com

The temperature is another critical factor. For instance, in the sulfonation of naphthalene, the kinetically controlled product, 1-naphthalenesulfonic acid, is formed at a lower temperature (25 °C), while the thermodynamically more stable 2-naphthalenesulfonic acid is the major product at a higher temperature (160 °C). wikipedia.org Similar temperature dependencies have been observed in the bromination of naphthalene, where higher temperatures favor the formation of 2-bromonaphthalene. researchgate.net The use of catalysts, such as ferric compounds, can also significantly promote the formation of the beta-isomer. researchgate.net

Recent advancements have focused on developing regioselective C-H activation methods. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C2 or C8 position by the presence or absence of an amine additive. researchgate.net Without the additive, the reaction shows a C8-regioselectivity. researchgate.net

Environmentally Benign Protocols in Halogenation

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. researchgate.net For halogenation reactions, this includes moving away from stoichiometric halogenating agents and toxic oxidants. researchgate.net One promising approach is the in situ generation of reactive halogenating species. scirp.orgscirp.org

An example of a greener protocol is the use of hydrogen peroxide and alkali metal halides in an aqueous micellar medium. scirp.orgscirp.org This method allows for the efficient synthesis of 1-halonaphthols. scirp.orgscirp.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. scirp.org Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) can facilitate the reaction in an aqueous medium by forming micelles. scirp.orgscirp.org This approach is inspired by the action of certain enzymes, such as vanadium-dependent bromoperoxidases found in marine algae, which catalyze the oxidation of bromide ions by hydrogen peroxide. scirp.orgscirp.org

Nucleophilic Aromatic Substitution (SNAr) Routes in Naphthalene Synthesis

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of halogenated naphthalenes. This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com

A key feature of SNAr is that the rate-determining step is typically the nucleophilic attack, not the breaking of the carbon-leaving group bond. masterorganicchemistry.com This allows for the use of leaving groups that are not typically considered good, such as fluoride (B91410). masterorganicchemistry.com

Directed Nucleophilic Attack on Fluorinated Naphthalene Substrates

The high electronegativity of fluorine makes polyfluoroarenes susceptible to nucleophilic attack. nih.gov This allows for the selective functionalization of fluorinated naphthalene substrates. The position of the nucleophilic attack is influenced by the electronic properties of the substituents on the naphthalene ring.

For instance, in polyfluoronaphthalenes, fluorine atoms at ortho-positions and in the remote ring can activate the molecule towards nucleophilic attack by methoxide. rsc.org Fluorine activates at sites in the remote ring that are adjacent to centers of high charge density in the transition state. rsc.org

Recent research has shown that concerted SNAr reactions can be catalyzed by an organic superbase, t-Bu-P4, on aryl fluorides, including 1-fluoronaphthalene (B124137), regardless of their electronic nature. nih.govacs.org This method offers excellent functional group tolerance and can be used for late-stage functionalization. nih.govacs.org

Base-Mediated Reactions and Solvent Effects

The choice of base and solvent is critical in SNAr reactions. acsgcipr.org Common bases include tertiary amines, inorganic bases like potassium carbonate, and stronger bases like sodium hydride. acsgcipr.org The solvent plays a crucial role in stabilizing the charged intermediates. Dipolar aprotic solvents like DMF, DMA, and NMP are commonly used. acsgcipr.org However, due to their toxicity, alternative solvents are being explored. acsgcipr.org

Barton's base (2-tert-butyl-1,1,3,3-tetramethylguanidine) has been found to be a mild and effective alternative to traditional inorganic bases for promoting the coupling of naphthols with activated fluoronaphthalenes to form dinaphthyl ethers. acs.org

The effect of the solvent on the reaction rate can be significant. For example, in the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with amines, the reaction is faster in acetonitrile (B52724) than in the less polar toluene. scirp.org

Below is a table summarizing some of the catalyst systems and reaction conditions discussed:

| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Product | Ref. |

| Electrophilic Halogenation | Naphthalene | Cl₂ | - | 1-Chloronaphthalene | wikipedia.orgwikipedia.org |

| Electrophilic Halogenation | 1-Naphthaldehyde | Pd catalyst | - | C8-halogenated naphthalene | researchgate.net |

| Electrophilic Halogenation | 1-Naphthaldehyde | Pd catalyst, Amine | - | C2-halogenated naphthalene | researchgate.net |

| Green Halogenation | β-Naphthol | H₂O₂, Alkali metal halide, CTAB/CTAC | Water | 1-Halo-naphthol | scirp.orgscirp.org |

| Nucleophilic Aromatic Substitution | Polyfluoronaphthalene | Methoxide | Methanol | Substituted Naphthalene | rsc.org |

| Nucleophilic Aromatic Substitution | 1-Fluoronaphthalene | Various Nucleophiles, t-Bu-P4 | - | Substituted Naphthalene | nih.govacs.org |

| Nucleophilic Aromatic Substitution | Activated Fluoronaphthalene | Naphthol, Barton's Base | - | Dinaphthyl Ether | acs.org |

Transition Metal-Catalyzed Cross-Coupling Methods for Carbon-Halogen Bond Construction

The formation of carbon-halogen bonds on aromatic systems, such as naphthalene, is a cornerstone of modern organic synthesis. Transition metal catalysis, particularly using palladium and nickel, offers powerful methods for these transformations. tum.de These reactions typically involve the cross-coupling of an aryl precursor (like an organometallic species, an aryl halide, or a triflate) with a halogen source, facilitated by a metal catalyst. Such methods are prized for their efficiency and functional group tolerance, allowing for the late-stage introduction of halogens into complex molecules. organic-chemistry.org

Palladium-Catalyzed Protocols in Fluoro-Chloronaphthalene Synthesis

Palladium catalysis is a preeminent tool for constructing C-C, C-N, and C-halogen bonds. organic-chemistry.orgmit.edu While direct palladium-catalyzed C-H chlorination or fluorination of a pre-existing halonaphthalene to form 1-chloro-7-fluoronaphthalene is not extensively documented, related transformations provide strong proof of concept for this approach.

Palladium-catalyzed methods have been developed for the direct fluorination of aromatic C-H bonds, which could theoretically be applied to a chloronaphthalene precursor. nih.gov This approach often involves a unique catalytic mode where a reactive palladium-fluoride electrophile is generated in situ, which then fluorinates the arene. nih.gov A key breakthrough was the development of a doubly cationic palladium(II) catalyst that can fluorinate a broad range of arenes using mild electrophilic fluorinating reagents. springernature.com

Another viable strategy is the cross-coupling of aryl triflates with fluoride sources. For instance, 1-naphthyl triflate can be fluorinated using cesium fluoride (CsF) in the presence of a palladium catalyst and a specialized ligand. tum.de A similar strategy could be envisioned starting from 7-fluoro-1-naphthyl triflate and a chloride source, or 1-chloro-7-naphthyl triflate with a fluoride source.

Furthermore, palladium-catalyzed decarbonylative halogenation presents a novel route. This method uses readily available acid anhydrides as substrates. For example, 1-naphthoic anhydride (B1165640) can be converted to 1-bromonaphthalene (B1665260) or 1-chloronaphthalene using a Pd/Xantphos catalyst system with the appropriate lithium halide salt. mdpi.com This suggests a potential pathway where a suitably functionalized 7-fluoronaphthoic acid derivative could be converted to the target compound.

Table 1: Examples of Palladium-Catalyzed Halogenation Reactions This table presents examples of palladium-catalyzed reactions relevant to the synthesis of halogenated naphthalenes. The data is illustrative of the methodologies described.

| Starting Material | Halogen Source | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthyl triflate | CsF | Pd(OAc)₂ / Ligand | 1-Fluoronaphthalene | Variable | tum.de |

| Naphthoic Anhydride | LiCl | Pd/Xantphos | 1-Chloronaphthalene | 51% | mdpi.com |

| Naphthoic Anhydride | LiBr | Pd/Xantphos | 1-Bromonaphthalene | 89% | mdpi.com |

Nickel-Mediated Carbon-Fluorine and Carbon-Chlorine Bond Functionalization

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. sathyabama.ac.in Nickel catalysts are known to facilitate the formation of C-F and C-Cl bonds and can be particularly effective in activating challenging substrates. Nickel-mediated reactions often proceed via radical pathways, offering different reactivity and selectivity compared to palladium. rsc.org

The functionalization of C-F bonds, which are typically strong and unreactive, can be achieved using nickel catalysts. For example, nickel can mediate the β-fluoroalkylation of aryl iodides, demonstrating its ability to forge new bonds involving fluorine-containing substrates. acs.org This suggests the possibility of using a nickel catalyst to couple a chloride source with a fluoronaphthalene precursor. Conversely, nickel-catalyzed cross-couplings are well-established for aryl chlorides, making a pathway starting from a chloronaphthalene and a fluorinating agent feasible.

Multi-Step Convergent and Divergent Synthetic Pathways to this compound

The construction of a specifically substituted molecule like this compound can be approached through either convergent or divergent synthetic strategies, which offer advantages in efficiency and molecular diversity. sathyabama.ac.innih.gov

A convergent synthesis involves preparing key fragments of the target molecule separately and then assembling them in the final stages. For this compound, this could involve the synthesis of a chlorinated phenyl precursor and a fluorinated fragment, which are then joined together through a ring-forming reaction. capes.gov.br This approach is often more efficient for complex molecules as it maximizes the use of materials and allows for the independent optimization of each fragment's synthesis.

A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. rsc.org For example, a naphthalene precursor could be synthesized and then subjected to various regioselective halogenation protocols to generate a library of halogenated naphthalenes, including the desired 1-chloro-7-fluoro isomer. acs.org

Sequential Halogenation and Functionalization Strategies

A logical, albeit challenging, approach to this compound is the stepwise introduction of the halogen atoms onto the naphthalene core. The primary challenge lies in controlling the regioselectivity of the electrophilic substitution reactions. almerja.com

Naphthalene itself undergoes electrophilic substitution preferentially at the α-position (C1, C4, C5, C8) under kinetic control. almerja.com Therefore, the initial halogenation of naphthalene would likely introduce a halogen at one of these sites. For instance, direct chlorination of naphthalene yields 1-chloronaphthalene, but also isomeric byproducts. capes.gov.br Subsequent halogenation is then directed by the first substituent. A halogen atom is a deactivating, ortho-, para-director. In 1-fluoronaphthalene, further electrophilic substitution is directed to the C4 position. rsc.org Achieving the 1,7-substitution pattern thus requires more advanced strategies.

One effective route begins with a molecule where the substitution pattern is already set. For example, the synthesis can start from 1-naphthylamine. Diazotization followed by a Schiemann reaction with fluoroboric acid (HBF₄) or its salts yields 1-fluoronaphthalene. google.comgoogle.com The challenge then becomes the selective chlorination at the C7 position. Direct chlorination of 1-fluoronaphthalene is unlikely to be selective for the C7 position. Therefore, a multi-step sequence involving a directing group is often necessary. An amino or hydroxyl group at the 7-position could be used to direct chlorination before being removed or converted.

Table 2: Regioselectivity in Electrophilic Substitution of Naphthalene Derivatives This table summarizes the typical outcomes of electrophilic substitution on naphthalene, highlighting the directing effects of substituents.

| Substrate | Reaction | Major Product Position | Control Type | Reference |

|---|---|---|---|---|

| Naphthalene | Sulfonation (Low Temp) | α-position (1-sulfonic acid) | Kinetic | almerja.com |

| Naphthalene | Sulfonation (High Temp) | β-position (2-sulfonic acid) | Thermodynamic | almerja.com |

| 1-Fluoronaphthalene | Sulfonation | 4-position | Kinetic/Electronic | rsc.org |

| N-(Quinolin-8-yl)acetamide | Chlorination (metal-free) | C5-position | Directing Group | rsc.org |

Annulation and Cycloaddition Reactions for Halogenated Naphthalene Rings

Building the naphthalene skeleton from smaller, pre-functionalized fragments is a powerful convergent strategy that offers excellent control over the final substitution pattern.

Annulation Reactions: The Asao-Yamamoto benzannulation is a highly effective method for producing substituted naphthalenes. chem-station.comnih.gov This reaction involves the formal [4+2] cycloaddition between an o-alkynylbenzaldehyde and an alkyne, catalyzed by various Lewis or Brønsted acids. researchgate.netresearchgate.netnih.gov By using halo-substituted alkynes and/or benzaldehydes, this method provides regioselective access to a wide array of polyhalogenated naphthalenes. nih.gov To synthesize this compound, one could envision a reaction between an o-alkynylbenzaldehyde bearing a fluorine atom at the appropriate position and a chloro-substituted alkyne. The regioselectivity is predictable, making it a highly attractive route for complex aromatic systems. rsc.orgnih.gov

Another approach involves the acid-catalyzed ring-opening of aryl(2,2-dihalocyclopropyl)methanols. This rearrangement proceeds through a carbocation intermediate that undergoes intramolecular Friedel-Crafts reaction to yield halogenated naphthalenes. csir.co.za

Cycloaddition Reactions: The Diels-Alder reaction provides a classic and efficient route to six-membered rings and can be adapted for naphthalene synthesis. organic-chemistry.orgresearchgate.net A common strategy involves the reaction of a diene with a benzyne (B1209423) (an aryne), which acts as the dienophile. The resulting bicyclic adduct then aromatizes to form the naphthalene ring. For example, the reaction of a 2-pyrone with an appropriately substituted aryne generated from an o-silylaryl triflate leads to multisubstituted naphthalenes after decarboxylation. rsc.org To obtain this compound, one could design a reaction between a fluorinated 2-pyrone and a chloro-substituted benzyne, or vice versa. The versatility in preparing both the pyrone and aryne components allows for access to a diverse range of functionalized naphthalenes. rsc.org

Reaction Mechanisms and Reactivity Investigations of 1 Chloro 7 Fluoronaphthalene Analogues

Mechanistic Insights into Electrophilic Aromatic Substitution on Halonaphthalenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the presence of halogen substituents on a naphthalene (B1677914) ring introduces a complex interplay of inductive and resonance effects that dictate the regiochemical outcome of these reactions. wikipedia.orgdalalinstitute.com

Substituent Directing Effects in Di-Halogenated Naphthalene Systems

In di-halogenated naphthalene systems, the directing effects of the two halogen substituents determine the position of electrophilic attack. Halogens are generally considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. libretexts.org This is due to the competing influence of their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+M). wikipedia.orglibretexts.org The inductive effect withdraws electron density from the ring, making it less reactive than benzene (B151609), while the resonance effect donates lone pair electrons to the pi system, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

When two different halogens are present, such as in 1-chloro-7-fluoronaphthalene, the relative strengths of their inductive and resonance effects, as well as steric factors, come into play. Fluorine is the most electronegative halogen, exerting a strong inductive effect, but it also has a significant resonance effect due to effective overlap between its 2p orbitals and the 2p orbitals of the carbon atoms in the aromatic ring. wikipedia.org Chlorine is less electronegative than fluorine but has a weaker resonance effect. In general, for halobenzenes, the reactivity towards electrophilic substitution follows the order F > Cl > Br > I, which is counterintuitive based on electronegativity alone but reflects the balance of inductive and resonance effects. libretexts.org

Table 1: Directing Effects of Halogen Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong -I | Moderate +M | Deactivating | Ortho, Para |

| -Cl | Moderate -I | Weak +M | Deactivating | Ortho, Para |

| -Br | Moderate -I | Weak +M | Deactivating | Ortho, Para |

| -I | Weak -I | Weak +M | Deactivating | Ortho, Para |

This table summarizes the general electronic effects of halogen substituents on an aromatic ring during electrophilic aromatic substitution.

Theoretical Understanding of Regioselectivity in Electrophilic Aromatic Substitution

Computational chemistry provides powerful tools to predict and understand the regioselectivity of electrophilic aromatic substitution reactions. chemrxiv.orgresearchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the energies of the intermediate carbocations (arenium ions) formed upon electrophilic attack at different positions on the naphthalene ring. researchgate.net The most stable arenium ion corresponds to the major product, as its formation will have the lowest activation energy. mdpi.com

For this compound, theoretical calculations would involve modeling the attack of an electrophile at each available carbon position and comparing the relative energies of the resulting sigma complexes. These calculations would take into account the electronic effects of both the chlorine and fluorine substituents. researchgate.net The distribution of positive charge in the arenium ion is key; substituents that can effectively delocalize this charge through resonance will stabilize the intermediate. dalalinstitute.com

Furthermore, frontier molecular orbital (FMO) theory can offer qualitative insights. The regioselectivity can often be predicted by examining the highest occupied molecular orbital (HOMO) of the halonaphthalene. The positions with the largest HOMO coefficients are generally the most nucleophilic and thus the most likely sites of electrophilic attack. researchgate.net More advanced computational models like RegioSQM can also predict regioselectivity with high accuracy by calculating proton affinities.

Detailed Analysis of Nucleophilic Aromatic Substitution in Halonaphthalene Systems

Nucleophilic aromatic substitution (SNAr) provides a complementary approach to functionalizing halonaphthalenes. wikipedia.org Unlike electrophilic substitution, SNAr is facilitated by electron-withdrawing groups and can proceed through different mechanistic pathways. libretexts.orgnumberanalytics.com

Concerted SNAr Mechanisms and Transition State Structures

While the classical SNAr mechanism proceeds through a two-step process involving a discrete Meisenheimer complex intermediate, a growing body of evidence suggests that some SNAr reactions can occur via a concerted mechanism (cSNAr). researchgate.netnih.gov In a concerted pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state. researchgate.net

Computational studies are crucial for distinguishing between stepwise and concerted mechanisms. nih.gov By mapping the potential energy surface of the reaction, chemists can identify whether a stable intermediate (Meisenheimer complex) exists or if the reaction proceeds directly from reactants to products over a single energy barrier. The nature of the solvent, the nucleophile, and the substituents on the aromatic ring can all influence whether a reaction follows a stepwise or concerted path. nih.govharvard.edu For instance, less polar solvents may favor a concerted mechanism. harvard.edu The transition state in a concerted SNAr reaction would involve partial bond formation between the incoming nucleophile and the aromatic carbon, and partial bond breaking between that carbon and the leaving group. libretexts.org

Aryne (Dehydronaphthalene) Intermediates in Halonaphthalene Chemistry

Under strongly basic conditions, halonaphthalenes can undergo elimination reactions to form highly reactive aryne intermediates, also known as dehydronaphthalenes. byu.edursc.org These species are characterized by a formal triple bond within the aromatic ring. wikipedia.org The formation of an aryne intermediate from a halonaphthalene typically involves proton abstraction by a strong base, followed by the loss of a halide ion. byu.edu

For a dihalonaphthalene like this compound, treatment with a very strong base could potentially lead to the formation of different aryne intermediates, depending on which proton is removed and which halide is eliminated. The subsequent addition of a nucleophile to the aryne can lead to a mixture of products, as the nucleophile can attack either carbon of the "triple bond." The regioselectivity of this addition is a key aspect of aryne chemistry. 2-Naphthyne intermediates have been generated from 2-halo-3-silylnaphthalenes. rsc.orgrsc.org

Chemo- and Regioselectivity in Carbon-Fluorine and Carbon-Chlorine Bond Transformations

The presence of both carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in this compound raises important questions of chemo- and regioselectivity in substitution reactions. The C-F bond is generally stronger than the C-Cl bond. stackexchange.com However, in nucleophilic aromatic substitution, fluorine is often a better leaving group than chlorine, especially when the reaction is activated by electron-withdrawing groups. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. nih.gov

The selective activation of either the C-F or C-Cl bond is a significant challenge and an area of active research. researchgate.netcore.ac.uk Transition metal catalysis has emerged as a powerful tool for achieving such selective transformations. core.ac.uk The choice of metal, ligands, and reaction conditions can often direct the reaction to cleave one C-X bond over the other. For instance, early transition metals tend to favor C-F bond activation, while later transition metals show more variable reactivity. core.ac.uk The ability to selectively replace either the chlorine or the fluorine atom in this compound would provide access to a wide range of disubstituted naphthalene derivatives.

Table 2: Properties of Carbon-Halogen Bonds in Aromatic Systems

| Bond | Bond Dissociation Energy (approx. kcal/mol) | Leaving Group Ability in SNAr |

| C-F | ~116 | Good (often better than Cl) |

| C-Cl | ~96 | Moderate |

| C-Br | ~81 | Good |

| C-I | ~65 | Excellent |

This table provides a general comparison of the bond strengths and leaving group abilities for different carbon-halogen bonds on an aromatic ring. The leaving group ability in SNAr is context-dependent.

Organometallic Reaction Pathways Involving Fluorochloronaphthalenes

Organometallic chemistry provides a versatile platform for the functionalization of halogenated aromatic compounds, including fluorochloronaphthalenes. Cross-coupling reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com The reactivity of the carbon-halogen bond is a critical factor, with the general trend for bond cleavage being C-I > C-Br > C-Cl > C-F. In fluorochloronaphthalenes, this differential reactivity can, in principle, allow for selective transformations.

Oxidative Addition and Reductive Elimination Mechanisms in Cross-Coupling

Cross-coupling reactions catalyzed by transition metals, such as palladium, nickel, or cobalt, are fundamental in modern organic synthesis. youtube.comlibretexts.org The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org

Oxidative Addition: This initial step involves the insertion of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the carbon-halogen bond of the fluorochloronaphthalene. libretexts.org This process results in the oxidation of the metal center (e.g., to Pd(II) or Ni(II)) and the formation of an organometallic intermediate. For a generic aryl halide (Ar-X), the oxidative addition proceeds as follows:

L_n M + Ar-X -> L_n M(Ar)(X)

Where M is the metal, L represents the ligands, and X is the halogen. The rate of oxidative addition is highly dependent on the nature of the halogen, with the C-Cl bond being more reactive and thus more likely to undergo oxidative addition than the much stronger C-F bond.

Reductive Elimination: This is the final step of the catalytic cycle, where a new bond is formed between the two organic groups attached to the metal center, and the metal catalyst is regenerated in its initial low-valent state. researchgate.net For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. libretexts.org The process can be represented as:

L_n M(R)(R') -> L_n M + R-R'

In the context of fluorochloronaphthalenes, after oxidative addition at the C-Cl bond and subsequent transmetalation with an organometallic reagent (e.g., an organozinc or Grignard reagent), reductive elimination would lead to the formation of a new carbon-carbon bond at the position of the original chlorine atom, leaving the C-F bond intact. nih.gov

Some key characteristics of these processes are summarized in the table below:

| Process | Description | Change in Metal Oxidation State | Key Requirements |

| Oxidative Addition | Insertion of the metal center into a C-X bond. | Increases by two. libretexts.org | Metal center must have an accessible higher oxidation state. libretexts.org |

| Reductive Elimination | Formation of a new bond between two ligands and their removal from the metal. | Decreases by two. libretexts.org | Ligands to be coupled are typically in a cis position. libretexts.org |

Mechanochemical Activation of Carbon-Halogen Bonds in Naphthalenes

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative for activating strong chemical bonds. mdpi.comucl.ac.uk Ball milling, a common mechanochemical technique, has been successfully employed to activate carbon-halogen bonds in naphthalenes, including the notably inert C-F bond. mdpi.comresearchgate.net

Research has shown that milling 1- and 2-fluoronaphthalene (B33398) with magnesium metal can lead to the formation of Grignard reagents, which can then be used in subsequent reactions. mdpi.comsemanticscholar.org For instance, milling these fluoronaphthalenes with excess magnesium followed by treatment with iron(III) chloride (FeCl₃) resulted in the formation of the corresponding binaphthalenes in approximately 20% yield. mdpi.comresearchgate.net This indicates that even the strong C-F bond can be activated under mechanochemical conditions. The yields were found to be comparable to those obtained from the corresponding bromonaphthalenes, suggesting that the activation is not solely dependent on the halogen. mdpi.com

Similarly, milling 1-halonaphthalenes (where the halogen is bromine or chlorine) with magnesium powder has been shown to produce a fine black powder that is reactive in subsequent synthetic steps. ucl.ac.uk This method provides a pathway to generate organomagnesium intermediates from chloronaphthalenes without the need for solvents. researchgate.netsemanticscholar.org

Reductive and Oxidative Transformations of Halogenated Naphthalenes

Halogenated naphthalenes can undergo various reductive and oxidative transformations, often mediated by chemical reagents or biological systems.

Reductive Transformations: Reductive dehalogenation is a key transformation for halogenated aromatic compounds. In the context of fluorochloronaphthalenes, selective reduction of the C-Cl bond is generally more feasible than the C-F bond due to the significant difference in their bond dissociation energies. For example, catalytic hydrogenation using a palladium catalyst can often selectively cleave C-Cl bonds while leaving C-F bonds intact.

Under certain conditions, such as in the presence of denitrifying bacteria, halogenated naphthalenes have been studied for their biodegradability. nih.govasm.org While some halogenated aliphatic compounds showed transformations, aromatic compounds like chlorinated benzenes and naphthalene did not show significant degradation under the studied anoxic conditions. nih.govasm.org

Oxidative Transformations: The aerobic bacterial transformation of substituted naphthalenes has been investigated. oup.com Bacteria containing the naphthalene dioxygenase enzyme system can initiate the degradation of naphthalenes. oup.com For some halogenated naphthalenes, this can lead to monohydroxylation, forming hydroxylated products. oup.com This suggests a potential pathway for the oxidative transformation of fluorochloronaphthalenes, likely initiated at one of the aromatic rings. Photocatalytic methods have also been explored for the reductive coupling of aryl halides, using water as a reductant and visible light as an energy source, offering a green chemistry approach.

Computational Chemistry and Theoretical Characterization of 1 Chloro 7 Fluoronaphthalene

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation

Ab initio and DFT calculations are powerful quantum mechanical methods used to model molecular systems and predict their properties. nih.govufms.br For 1-Chloro-7-fluoronaphthalene, these calculations provide a detailed understanding of its geometry and electronic nature. DFT methods, such as B3LYP with a 6-311++G(2d,2p) basis set, are commonly employed to optimize molecular geometries and predict vibrational frequencies. uctm.edu The accuracy of these computational approaches is often validated by comparing calculated results with experimental data, such as that obtained from X-ray crystallography or high-resolution spectroscopy. researchgate.netresearchgate.net

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding its reactivity and spectroscopic behavior. ufms.br The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis helps to identify the electrophilic and nucleophilic sites within the molecule. ufms.br For this compound, the electronegative chlorine and fluorine atoms significantly influence the charge distribution across the naphthalene (B1677914) ring system.

Theoretical calculations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, can be correlated with experimental spectra to confirm the molecular structure. rsc.orgmdpi.com For fluorinated compounds, 19F NMR is a crucial analytical technique for structural elucidation. The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands. mdpi.com

Table 1: Calculated Electronic Properties of Naphthalene Derivatives Note: This table is a representative example based on typical DFT calculation outputs for similar compounds. Actual values for this compound would require specific calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Naphthalene | -6.15 | -1.98 | 4.17 | 0.00 |

| 1-Chloronaphthalene (B1664548) | -6.32 | -2.15 | 4.17 | 1.58 |

| 1-Fluoronaphthalene (B124137) | -6.28 | -2.09 | 4.19 | 1.47 |

| This compound | -6.45 | -2.25 | 4.20 | ~1.8-2.2 (estimated) |

DFT calculations are also employed to explore the energetic landscape of different isomers of fluorochloronaphthalenes. By calculating the total electronic energy of various positional isomers, it is possible to determine their relative stabilities. For instance, the relative energies of 1-chloro-2-fluoronaphthalene, 1-chloro-3-fluoronaphthalene, and so on, can be computed to predict the most and least stable isomers. This information is valuable for synthetic chemists aiming to produce a specific isomer. Density functional theory calculations have indicated that the charges on the α-carbon in different fluoronaphthalene isomers are similar. semanticscholar.org

Electronic Structure Properties and Spectroscopic Correlates

Computational Modeling of Reaction Mechanisms for Fluorochloronaphthalenes

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving fluorochloronaphthalenes. It allows for the exploration of reaction pathways, the identification of transient intermediates, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone. numberanalytics.com

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step pathway from reactants to products. nih.govrsc.org This includes the identification of transition states, which are the energy maxima along the reaction coordinate, and the calculation of their corresponding activation energies or barrier heights. nih.gov For reactions involving fluorochloronaphthalenes, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, understanding the reaction pathway is crucial for optimizing reaction conditions to improve yields and selectivity. researchgate.net For example, theoretical calculations can help determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving distinct intermediates. rsc.org

Many important reactions of fluorochloronaphthalenes are catalyzed by transition metals. scielo.org.mx A catalytic cycle describes the multi-step mechanism by which a catalyst participates in a reaction and is regenerated. wikipedia.org Computational chemistry can be used to model each elementary step in a catalytic cycle, providing information on the geometry and electronic structure of catalytic intermediates and transition states. unife.it

This detailed understanding of the catalytic cycle allows for the rational design of more efficient catalysts. osti.govnih.gov For instance, by identifying the rate-determining step of a catalytic cycle, researchers can modify the catalyst structure to lower the activation energy of that specific step. This can involve changing the metal center, altering the ligands, or introducing electronic or steric modifications to the catalyst framework. The goal is to enhance the catalyst's activity, selectivity, and stability. evonik.com

Reaction Pathway Elucidation and Barrier Heights

Quantitative Structure-Reactivity Relationships (QSAR) and Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by identifying molecular descriptors that quantify variations in the chemical structure and then using statistical methods to find a relationship between these descriptors and the observed reactivity.

For fluorochloronaphthalenes, QSAR models can be developed to predict their reactivity in various chemical transformations. Molecular descriptors can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. Once a statistically significant QSAR model is established, it can be used to predict the reactivity of new, untested fluorochloronaphthalene derivatives, thereby accelerating the discovery of compounds with desired properties. cuni.cz

Non-Covalent Interactions and Molecular Recognition in Halogenated Naphthalenes

Halogenated naphthalenes are a class of aromatic compounds that exhibit a wide range of non-covalent interactions, which are crucial in determining their supramolecular chemistry, crystal packing, and molecular recognition properties. These interactions, though weaker than covalent bonds, are highly directional and play a significant role in the fields of crystal engineering, materials science, and drug design. The presence of halogen atoms like chlorine and fluorine on the naphthalene scaffold introduces unique electronic features that govern these interactions.

A key concept in understanding the non-covalent interactions of halogenated compounds is the phenomenon of σ-holes and π-holes. A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the covalent bond. stackexchange.com This positive region arises from the anisotropic distribution of electron density around the halogen. The magnitude of the σ-hole is dependent on the polarizability and electronegativity of the halogen atom and the electron-withdrawing strength of the rest of the molecule. physchemres.orgresearchgate.net

In the case of this compound, the chlorine atom, being more polarizable than fluorine, is expected to possess a more significant σ-hole. This positive region on the chlorine atom can act as a Lewis acid, enabling it to form directional halogen bonds with Lewis bases (electron donors) such as lone pairs on nitrogen or oxygen atoms, or even with π-systems. researchgate.net

Fluorine, being the most electronegative element, generally has a less pronounced or even negligible σ-hole, making it a weaker halogen bond donor. physchemres.org However, in certain molecular environments, particularly when attached to a strong electron-withdrawing group, fluorine can also participate in halogen bonding. physchemres.org

Beyond σ-holes, the aromatic system of the naphthalene ring itself can exhibit regions of positive and negative electrostatic potential, known as π-holes and π-regions, respectively. The electron-rich π-cloud above and below the aromatic ring can interact with cations or other electron-deficient species. Conversely, in highly fluorinated or chlorinated naphthalenes, the electron-withdrawing nature of the halogens can lead to the formation of an electron-deficient region, or a π-hole, at the center of the aromatic ring. stackexchange.com This π-hole can then interact with anions or other electron-rich entities.

The interplay between σ-hole and π-hole interactions is a critical factor in the molecular recognition and self-assembly of halogenated naphthalenes. Computational studies on analogous dihalobenzenes have provided valuable data on the electrostatic potentials associated with these features.

Table 1: Analogous Calculated Maximum Electrostatic Potential (Vs,max) on Halogen Atoms in Dihalobenzenes (Data is illustrative and based on computational studies of analogous compounds to infer properties of this compound)

| Compound (Analog) | Halogen Atom | Vs,max (kcal/mol) |

| 1,4-Dichlorobenzene | Cl | +15.2 |

| 1-Bromo-4-chlorobenzene | Cl | +14.8 |

| 1-Chloro-4-fluorobenzene | Cl | +13.9 |

| 1-Chloro-4-fluorobenzene | F | +3.1 |

This table presents representative data from computational studies on dihalobenzenes to illustrate the concept of σ-holes. The Vs,max values indicate the magnitude of the positive electrostatic potential on the halogen atom.

The specific non-covalent interactions, namely the σ-hole on the chlorine and potential weak interactions involving fluorine, along with π-π stacking, dictate the crystal engineering of this compound. The directional nature of halogen bonds makes them a powerful tool in designing and predicting crystal structures with desired properties.

Computational studies on similar halogenated aromatic compounds have quantified the interaction energies of these non-covalent bonds. These energies are typically in the range of a few kcal/mol, comparable in strength to conventional hydrogen bonds. umich.edu

Table 2: Representative Interaction Energies (ΔE) for Halogen Bonds in Analogous Systems (Data is illustrative and based on computational studies of analogous compounds to infer properties of this compound)

| Donor (Analog) | Acceptor | Interaction Type | ΔE (kcal/mol) |

| 1,4-Dichlorobenzene | Pyridine | Cl···N Halogen Bond | -4.5 |

| 1-Iodo-3,5-dinitrobenzene | Pyridine | I···N Halogen Bond | -6.8 |

| 1,4-Diiodotetrafluorobenzene | DPE | I···N Halogen Bond | -7.4 |

This table provides examples of calculated interaction energies for halogen bonds in systems analogous to this compound, demonstrating the strength of these non-covalent interactions. DPE stands for 1,2-bis(diphenylphosphino)ethane.

The ability to predict and control these intermolecular forces is at the heart of crystal engineering. By understanding the σ-hole and π-hole interactions in molecules like this compound, it is possible to design novel materials with specific optical, electronic, or pharmaceutical properties. The subtle balance between different types of non-covalent interactions, such as the competition between halogen bonding and π-π stacking, offers a rich landscape for the design of functional molecular solids.

Advanced Synthetic Applications of 1 Chloro 7 Fluoronaphthalene

1-Chloro-7-fluoronaphthalene as a Key Intermediate in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it a valuable starting material for constructing elaborate molecular architectures. Its two different halogen atoms can be functionalized sequentially, providing a strategic advantage in multi-step syntheses.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They are significant in materials science and as targets in total synthesis. This compound can serve as a foundational unit for building larger PAHs through various cross-coupling reactions. Methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated position, which is generally more reactive than the fluorinated position in palladium-catalyzed reactions.

For instance, the chlorine atom at the C1 position can be selectively targeted for a palladium-catalyzed cross-coupling reaction with an arylboronic acid to extend the aromatic system. Subsequent activation of the typically less reactive C-F bond at the C7 position under different catalytic conditions or through the generation of an aryne intermediate can facilitate further annulation, leading to complex and well-defined PAH structures. rsc.org The synthesis of nonalternant PAHs, which contain rings other than six-membered ones, can also be approached using fluorinated precursors like 1-ethynyl-5-fluoronaphthalene, which undergoes cyclization to form fluoroacenaphthylene. researchgate.net This highlights the utility of fluorinated naphthalenes in accessing complex carbocyclic frameworks.

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and lipophilicity. These modifications are highly desirable in the design of functional organic materials for applications in electronics and photonics. Halogenated naphthalenes, such as 1-chloronaphthalene (B1664548), have been utilized as solvent additives to improve the efficiency of bulk heterojunction solar cells. sigmaaldrich.com

This compound is a promising precursor for creating novel organic semiconductors, liquid crystals, and fluorescent dyes. The naphthalene (B1677914) core provides a rigid, planar structure conducive to π-stacking, which is essential for charge transport in organic field-effect transistors (OFETs). The fluorine substituent can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the material's stability and charge-injection properties. The chlorine atom provides a reactive handle for introducing other functional groups to fine-tune the material's properties or to attach it to a polymer backbone.

Construction of Polycyclic Aromatic Hydrocarbon (PAH) Systems

Regioselective Derivatization for Diverse Chemical Scaffolds

The presence of two different halogens on the naphthalene scaffold allows for highly selective chemical modifications, enabling the construction of a wide array of substituted naphthalene derivatives.

The concept of orthogonal reactivity is central to the synthetic utility of this compound. The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds exhibit significantly different reactivities, which can be exploited to functionalize one position while leaving the other intact. The C-F bond is considerably stronger and less prone to oxidative addition by transition metal catalysts compared to the C-Cl bond.

This difference in reactivity allows for chemoselective cross-coupling reactions. For example, under specific palladium or nickel catalysis conditions, the C-Cl bond can be selectively coupled with a nucleophile, preserving the C-F bond for a subsequent transformation. researchgate.net Conversely, specialized catalytic systems are being developed to activate the inert C-F bond. Studies on related dihaloaromatic compounds have shown that palladium catalysts can selectively couple at a carbon-bromine bond in the presence of a carbon-chlorine bond, demonstrating the feasibility of such selective transformations based on the identity of the halogen. acs.org This predictable, stepwise functionalization is a powerful tool for building molecular complexity.

Table 1: Comparison of Carbon-Halogen Bond Properties

This table illustrates the difference in bond dissociation energy (BDE) for carbon-halogen bonds on an aromatic ring, which underpins their differential reactivity in cross-coupling reactions.

| Bond Type (on Benzene) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| C-F | ~124 | Lowest |

| C-Cl | ~96 | Intermediate |

| C-Br | ~81 | High |

| C-I | ~65 | Highest |

Modular synthesis is a strategy that uses a set of basic "building blocks" that can be combined in various ways to create a wide range of different compounds. alijamieson.co.ukrs-online.com this compound is an excellent platform for modular synthesis. Its orthogonal reactivity allows it to be used as a scaffold onto which various functional modules can be installed regioselectively.

A typical modular approach might involve a first reaction at the C1-Cl position (e.g., a Sonogashira coupling to introduce an alkyne) followed by a second, different reaction at the C7-F position (e.g., a nucleophilic aromatic substitution or a C-F activation/coupling). This modularity enables the rapid generation of a library of disubstituted naphthalenes with diverse functionalities, which is highly valuable for screening for biological activity or for optimizing the properties of materials. The ability to generate aryne intermediates from halonaphthalenes further expands the range of possible transformations, allowing for cycloaddition reactions and the introduction of complex substituents. tcichemicals.combyu.edu

Table 2: Hypothetical Modular Synthesis Pathway from this compound

This table outlines a possible two-step reaction sequence demonstrating the modular approach to creating diverse naphthalene derivatives.

| Step | Reagents and Conditions | Functional Group Introduced at C1 | Functional Group at C7 (Unchanged) | Intermediate Product |

| 1 | R-B(OH)₂, Pd Catalyst, Base (Suzuki Coupling) | Aryl Group (R) | Fluoro | 1-Aryl-7-fluoronaphthalene |

| Step | Reagents and Conditions | Functional Group at C1 (Unchanged) | Functional Group Introduced at C7 | Final Product |

| 2 | R'-NH₂, Strong Base (SNAr) | Aryl Group (R) | Amino Group (NHR') | 1-Aryl-7-aminonaphthalene derivative |

Orthogonal Reactivity of Fluorine and Chlorine in Naphthalene Systems

Development of Novel Synthetic Methodologies Triggered by this compound

The challenge of selectively manipulating molecules with multiple, similar reactive sites drives the innovation of new synthetic methods. Substrates like this compound, with its combination of a reactive and a relatively inert C-X bond, are ideal testbeds for developing highly chemoselective catalysts. Research into activating the exceptionally strong C-F bond, especially in the presence of other halogens, is a frontier in organometallic chemistry. nsf.gov

Methodologies that can achieve divergent outcomes from the same starting material by simply tuning the catalyst or reaction conditions are of particular interest. For example, developing a catalytic system that can be tuned to selectively activate either the C-Cl or the C-F bond of this compound would represent a significant advancement in synthetic control. Experimental and computational studies on nickel-catalyzed reactions have explored the factors that govern C-F versus C-Cl bond activation, revealing the importance of ligand design and the potential for reversible oxidative addition at the C-Cl bond to control selectivity. researchgate.net Therefore, while this specific molecule may not have single-handedly created a new reaction class, it serves as a crucial benchmark for the development and refinement of sophisticated, selective, and powerful new tools for modern organic synthesis.

Q & A

Q. What are the common synthetic routes for 1-Chloro-7-fluoronaphthalene, and how do reaction conditions influence halogenation selectivity?

- Methodology : The synthesis typically involves sequential halogenation of naphthalene. For example, fluorination can be achieved using hydrogen fluoride (HF) or fluorinating agents like Selectfluor under anhydrous conditions, followed by chlorination with Cl₂ gas in the presence of FeCl₃ or AlCl₃ as catalysts. Reaction temperature (e.g., 0–50°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically influence regioselectivity. Lower temperatures favor kinetic control, while higher temperatures may lead to thermodynamic products. Competitive halogenation studies suggest that fluorine directs subsequent electrophilic substitution to the para position due to its strong electron-withdrawing effect .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic C-F). ¹H NMR reveals coupling constants between adjacent protons (e.g., J = 8–10 Hz for ortho-substituted protons) .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows molecular ion peaks at m/z 180 (C₁₀H₅ClF⁺) and fragment ions due to loss of Cl or F .

- X-ray Crystallography : Bond lengths between C-Cl (1.72–1.75 Å) and C-F (1.34–1.38 Å) confirm substitution positions and steric effects .

Q. What are the key considerations for designing toxicity studies on halogenated naphthalenes like this compound?

- Methodology : Follow standardized risk-of-bias frameworks for animal studies (e.g., ATSDR guidelines):

- Dose Randomization : Ensure exposure levels are randomized to avoid confounding effects .

- Outcome Reporting : All measured endpoints (e.g., hepatic/renal effects) must be reported, even if non-significant, to prevent publication bias .

- Species Selection : Rodents (rats/mice) are preferred for inhalation studies, while rabbits are used for dermal toxicity assessments .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine atom deactivates the naphthalene ring, making Suzuki-Miyaura coupling challenging. However, chlorine at position 1 can act as a directing group for C-H activation. Optimize using:

Q. What contradictions exist in reported degradation pathways of this compound, and how can they be resolved?

- Methodology : Conflicting data on aerobic vs. anaerobic degradation pathways:

- Aerobic : Microbial oxidation via Pseudomonas spp. produces 7-fluoro-1-naphthol, but competing chlorination by peroxidases may yield toxic intermediates .

- Anaerobic : Reductive dechlorination dominates, but fluorine’s stability complicates defluorination. Use isotopic labeling (¹⁸O/²H) and LC-HRMS to trace metabolite formation .

Q. How can computational modeling predict the environmental partitioning of this compound in soil-water systems?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models:

- LogP : Experimental logP ~3.2 indicates moderate hydrophobicity, favoring adsorption to organic-rich soils.

- Henry’s Law Constant : Calculated H = 0.12 Pa·m³/mol suggests volatilization is negligible compared to sedimentation .

Q. What strategies improve the yield of this compound in multistep syntheses while minimizing polyhalogenation?

- Methodology :

- Stepwise Halogenation : Fluorinate first using directed ortho-metalation (DoM) with LDA, then chlorinate via radical pathways (e.g., Cl₂/UV light) to reduce overhalogenation .

- Protecting Groups : Temporarily block reactive positions with trimethylsilyl groups, which are later removed under mild acidic conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the carcinogenic potential of this compound?

- Resolution : Discrepancies arise from:

- Study Design : Shorter-term studies (≤6 months) often miss late-stage tumorigenesis. Use OECD Guideline 451 (lifetime bioassays) for conclusive data .

- Metabolic Activation : Cytochrome P450 isoforms (e.g., CYP2E1) in certain species convert the compound to DNA-reactive epoxides, which may not occur in all models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.